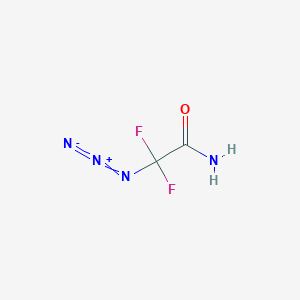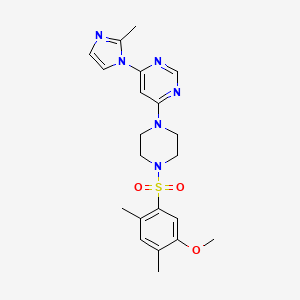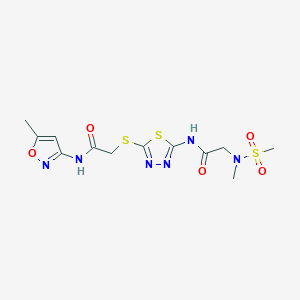
Azidodifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azidodifluoroacetamide is a fluoroalkyl azide reagent known for its activity in copper-catalyzed azide-alkyne cycloaddition, commonly referred to as the "click reaction" . This compound is particularly valued for its ability to introduce the rare difluorocarboxamide moiety into various molecules . Its empirical formula is C2H2F2N4O, and it has a molecular weight of 136.06 .
Mechanism of Action
Target of Action
Azidodifluoroacetamide is a fluoroalkyl azide reagent . It is primarily used in copper-catalyzed azide-alkyne cycloaddition (click reaction) as a building block . The primary targets of this compound are biomolecules, advanced materials, or polymers containing an alkyne .
Mode of Action
This compound interacts with its targets through a process known as the click reaction . This reaction is a copper-catalyzed azide-alkyne cycloaddition . The compound can be functionalized onto its targets, allowing for the creation of complex structures .
Result of Action
The result of this compound’s action is the creation of complex structures through the click reaction . It allows for the functionalization of biomolecules, advanced materials, or polymers containing an alkyne . This can have various molecular and cellular effects depending on the specific structures created.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the click reaction it is involved in is copper-catalyzed , suggesting that the presence and concentration of copper in the environment could influence the compound’s action. Additionally, the compound is an effective 19F NMR sensor for these materials, particularly in cases where aqueous solubility is necessary and organic solvents cannot be used .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azidodifluoroacetamide can be synthesized through the reaction of difluoroacetamide with sodium azide under appropriate conditions . The reaction typically involves the use of a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide intermediates .
Chemical Reactions Analysis
Types of Reactions: Azidodifluoroacetamide primarily undergoes nucleophilic substitution reactions due to the presence of the azide group . It is also involved in cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition .
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Cycloaddition: Copper sulfate and sodium ascorbate in water, or copper(I)-3-methylsalicylate.
Major Products:
Cycloaddition: Formation of 1,4-regioisomers of triazoles.
Nucleophilic Substitution: Formation of alkyl azides.
Scientific Research Applications
Azidodifluoroacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various fluorinated compounds and heterocycles.
Biology: Functionalized onto biomolecules for studying biological processes and interactions.
Medicine: Utilized in drug discovery programs, particularly in the development of fluorinated pharmaceuticals.
Industry: Applied in the preparation of advanced materials and polymers containing alkyne groups.
Comparison with Similar Compounds
- Pentafluoroethyl azide
- Ethyl difluoroazidoacetate
- Trifluoromethyl azide
- Difluoroethylazide
Comparison: Azidodifluoroacetamide is unique due to its ability to introduce the difluorocarboxamide moiety, which is less common compared to other fluoroalkyl azides . This makes it particularly valuable in the synthesis of specialized fluorinated compounds and materials .
Properties
IUPAC Name |
2-azido-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2N4O/c3-2(4,1(5)9)7-8-6/h(H2,5,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQQWTYWSPQUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(N=[N+]=[N-])(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2488077.png)

![Ethyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2488080.png)



![2-{[(3-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2488089.png)
![N-[3-(benzyloxy)pyridin-2-yl]cyclobutanecarboxamide](/img/structure/B2488091.png)
![5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-12-methyl-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B2488092.png)
![N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B2488093.png)
![3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2488094.png)


